molecular formula C7H9BrN2O3 B11811455 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11811455
M. Wt: 249.06 g/mol
InChI Key: GIAPLCDZHVFKBM-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a hydroxyethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-bromo-1-(2-carboxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 3-position.

    1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom.

    4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the hydroxyethyl group.

Uniqueness: 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of all three substituents (bromine, hydroxyethyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

4-bromo-2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)10(9-4)2-3-11/h11H,2-3H2,1H3,(H,12,13)

InChI Key

GIAPLCDZHVFKBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)O)CCO

Origin of Product

United States

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